2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core, substituted with a 3,5-dimethoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. This compound belongs to a class of spirocyclic derivatives, which are of interest in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets .
Properties
IUPAC Name |
2-[[2-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-30-19-9-7-18(8-10-19)26-22(29)16-33-24-23(27-25(28-24)11-5-4-6-12-25)17-13-20(31-2)15-21(14-17)32-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPSLZPQJPVHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential biological activity. Its molecular formula is C25H29N3O4S, and it has garnered attention for its possible therapeutic applications due to its unique structural characteristics.
- Molecular Formula : C25H29N3O4S
- Molecular Weight : 467.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve interactions with various molecular targets in the body. The presence of the diazaspiro structure may allow for unique binding capabilities to specific receptors or enzymes involved in disease pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing diazaspiro structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing symptoms associated with chronic inflammation.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduces cytokine levels |
Case Studies
- Anticancer Study : A study evaluated the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Study : In vitro testing revealed that the compound exhibited inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Structural modifications have been explored to improve solubility and bioavailability.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure is crucial for interacting with biological targets involved in cancer progression.
- For instance, a derivative of this compound was tested against breast cancer cells and showed significant inhibition of cell proliferation due to apoptosis induction .
-
Antimicrobial Properties :
- The presence of the sulfanyl group enhances the compound's ability to disrupt bacterial cell membranes. Research has shown that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- A study indicated that modifications in the phenyl groups can lead to increased potency against resistant strains of bacteria .
- Neuroprotective Effects :
Pharmacological Insights
- Mechanism of Action : The compound likely exerts its effects through multiple pathways, including modulation of enzyme activity and receptor interactions.
- Bioavailability : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, making it suitable for oral administration.
Material Science Applications
-
Polymer Synthesis :
- The unique chemical structure allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
- Researchers have explored its use in creating smart materials that respond to environmental stimuli due to the presence of functional groups that can undergo reversible reactions .
-
Nanotechnology :
- The compound has potential applications in drug delivery systems where it can be conjugated with nanoparticles to improve targeting efficiency and reduce side effects associated with conventional therapies.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness lies in its 1,4-diazaspiro[4.5]deca-1,3-diene framework and 3,5-dimethoxyphenyl substituent. Below is a comparative analysis with structurally related molecules:
*Estimated based on structural analogy.
Functional and Electronic Differences
- Substituent Effects : The 3,5-dimethoxyphenyl group (electron-donating) contrasts with the 3,4-dichlorophenyl group (electron-withdrawing) in , altering electronic properties and solubility. The Cl substituents in increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Biological Activity: The aminophenyl variant shows antimicrobial activity attributed to the amide moiety, suggesting the target compound may share similar bioactivity.
Research Findings and Implications
Crystallographic and Hydrogen-Bonding Patterns
These interactions are critical for crystal packing and may influence the compound’s solubility and stability .
Theoretical and Spectroscopic Insights
Studies on N-substituted maleimides and acetamides (e.g., ) highlight the importance of charge transfer regions and dipole moments in determining optoelectronic behavior. The 3,5-dimethoxyphenyl group in the target compound likely enhances electron-donating capacity, making it a candidate for materials science applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
